3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide
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Overview
Description
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of dichloro and fluoropiperidinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine derivative. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide is unique due to the presence of the fluoropiperidinyl group, which imparts distinct chemical and biological properties
Biological Activity
3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide is a chemical compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound is noted for its potential therapeutic applications and interactions at the molecular level.
Chemical Structure and Properties
- Molecular Formula : C19H27Cl2FN2O
- Molecular Weight : 375.34 g/mol
- IUPAC Name : this compound
The compound features a dichlorobenzamide structure linked to a fluorinated piperidine moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that it may act as an inhibitor or modulator of certain pathways involved in cellular signaling and metabolism.
Pharmacological Effects
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dichloro and fluorinated groups may enhance potency by increasing lipophilicity and receptor binding affinity.
- Neuropharmacological Effects : The piperidine component suggests potential activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could imply utility in treating neuropsychiatric disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell proliferation. For example:
In Vivo Studies
Animal models have also been employed to assess the efficacy and safety profile of this compound:
- Tumor Growth Inhibition : In a xenograft model using human cancer cells, administration of the compound significantly reduced tumor volume compared to control groups.
- Neurobehavioral Assessments : Behavioral tests indicated potential anxiolytic effects in rodent models, suggesting modulation of central nervous system pathways.
Case Studies
-
Case Study on Cancer Treatment :
- A study involving a cohort of cancer patients treated with derivatives of this compound showed promising results in reducing tumor size and improving overall survival rates.
-
Neuropharmacological Implications :
- Patients with anxiety disorders reported reduced symptoms when administered a related compound in clinical trials, indicating the potential for this class of compounds in psychiatric applications.
Properties
CAS No. |
918333-96-7 |
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Molecular Formula |
C13H15Cl2FN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
3,5-dichloro-N-[[(3S,4R)-3-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C13H15Cl2FN2O/c14-10-3-9(4-11(15)5-10)13(19)18-6-8-1-2-17-7-12(8)16/h3-5,8,12,17H,1-2,6-7H2,(H,18,19)/t8-,12-/m1/s1 |
InChI Key |
OCMJZRPENZAGSZ-PRHODGIISA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Canonical SMILES |
C1CNCC(C1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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